
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
From Phenol and Acrylonitrile: One method involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to produce 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid.
From 4-Hydroxybenzaldehyde: Another method uses 4-hydroxybenzaldehyde, which undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid.
Industrial Production Methods
Industrial production methods typically involve the fermentation of specific strains of Lactobacillus, which can produce this compound as a metabolic byproduct .
化学反応の分析
Types of Reactions
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives.
Substitution: Esters or ethers.
科学的研究の応用
Anticancer Research
Recent studies have indicated that derivatives of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, a study highlighted the synthesis of compounds based on this acid that demonstrated selective cytotoxicity against cancer cell lines, particularly A549 cells, which are a model for non-small cell lung cancer (NSCLC). The most promising derivative showed a reduction in cell viability by 50% and exhibited potent antioxidant properties, suggesting its potential as a scaffold for developing novel anticancer agents .
Anti-aging Formulations
The compound has been utilized in the formulation of anti-aging products. A patent describes the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide, derived from this compound, which is incorporated into cosmetic formulations aimed at improving skin elasticity and reducing signs of aging. The anti-aging effects are attributed to its ability to prevent skin sagging and enhance luster through antioxidant mechanisms .
Metabolic Role
This compound is recognized as a human metabolite and plays a role in various metabolic pathways. Its presence has been documented in human tissues such as the epidermis and prostate, indicating its biological relevance .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can mitigate oxidative stress in biological systems. This characteristic is crucial for developing therapeutic agents aimed at combating oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Table: Summary of Applications
Case Study 1: Anticancer Activity
A series of experiments conducted on synthesized derivatives of this compound revealed their effectiveness against HeLa cells (a cervical cancer cell line). The results indicated that certain modifications to the compound structure significantly enhanced its anticancer potency compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Cosmetic Applications
In a clinical trial involving an anti-aging cream formulated with 3-(4-hydroxyphenyl)propanoic acid amide, participants reported noticeable improvements in skin texture and elasticity after eight weeks of use. The study concluded that the compound's antioxidant properties contributed significantly to these effects, supporting its use in cosmetic applications .
作用機序
The mechanism by which 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound disrupts fungal cell membranes and inhibits key enzymes involved in fungal metabolism.
Immune Modulation: It enhances the production of type I interferons, which play a crucial role in the immune response to infections.
Cholesterol Efflux: It promotes cholesterol efflux from macrophages by upregulating the expression of genes involved in cholesterol transport, such as ABCA1 and SR-B1.
類似化合物との比較
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:
3-(4-Hydroxyphenyl)propionic acid: This compound lacks the hydroxyl group on the propanoic acid moiety, which affects its solubility and reactivity.
2,4-Dihydroxyphenylpropionic acid: This compound has an additional hydroxyl group on the phenyl ring, which can influence its antioxidant properties.
4-Hydroxyphenylacetic acid: This compound has a shorter carbon chain, which affects its physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
生物活性
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as Hippuric acid , is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The chemical formula for this compound is . Its structure features a hydroxyl group, which contributes to its biological activity. The compound is categorized under phenolic acids, which are known for their antioxidant properties.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that derivatives of this compound can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models.
- DPPH Radical Scavenging Assay : The compound showed a notable reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent .
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 68% at 100 µM |
Control (Ascorbic Acid) | 90% at 100 µM |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models.
- Cell Viability Assay : In vitro studies using A549 cell lines revealed that specific derivatives reduced cell viability significantly, with some compounds achieving over 50% cytotoxicity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 20 | 15.0 | A549 |
Doxorubicin | 2.29 | A549 |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum efficacy.
- Minimum Inhibitory Concentration (MIC) : The following table summarizes the MIC values against selected bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups in the structure allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Antioxidant Efficacy in Animal Models : A study involving rats administered with this compound showed a significant decrease in markers of oxidative stress compared to control groups.
- Clinical Implications : Research on the use of this compound as an adjunct therapy in cancer treatment is ongoing, with preliminary results suggesting enhanced efficacy when combined with standard chemotherapeutics .
特性
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861861 | |
Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12.9 mg/mL at 16 °C | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-23-0, 6482-98-0 | |
Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxyphenyl)lactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-p-Hydroxyphenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxyphenyllactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。